Conjugated π-System Extension vs. Benzalacetone Oxime: UV-Vis Bathochromic Shift and Electronic Structure Modulation
4-(2-Phenylethenyl)-3-buten-2one 2-oxime possesses a cross-conjugated dienone-oxime π-system (four conjugated double bonds including C=N), whereas benzalacetone oxime (4-phenyl-3-buten-2-one oxime, C₁₀H₁₁NO) contains only three conjugated double bonds. This structural extension red-shifts the principal UV-Vis absorption band. The parent ketone 6-phenyl-3,5-hexadien-2-one exhibits λmax ~320 nm (ε ~28,000 M⁻¹cm⁻¹ in ethanol), while the shorter analog 4-phenyl-3-buten-2-one absorbs at λmax ~290 nm, a difference of approximately 30 nm attributable to the additional vinyl unit [1]. The corresponding oximes are expected to show a comparable bathochromic displacement, enabling spectrophotometric differentiation and purity monitoring at wavelengths where the shorter analog is transparent.
| Evidence Dimension | UV-Vis absorption maximum (λmax) of parent ketones as proxy for oximes |
|---|---|
| Target Compound Data | λmax ~320 nm (6-phenyl-3,5-hexadien-2-one; log ε ~4.45) |
| Comparator Or Baseline | λmax ~290 nm (4-phenyl-3-buten-2-one; log ε ~4.3) |
| Quantified Difference | ~30 nm bathochromic shift; approximately 1.4-fold increase in extinction coefficient |
| Conditions | Ethanol solution; data from NIST Webbook and published spectra |
Why This Matters
The distinct UV-Vis signature allows unambiguous identity verification and quantification in the presence of the shorter analog, critical for QC release in procurement and for reaction monitoring during downstream derivatization.
- [1] NIST Chemistry WebBook. 6-Phenyl-3,5-hexadien-2-one. CAS 4173-44-8. UV-Vis and IR spectral data. View Source
